Meta-Fluoro vs Para-Substituted Benzimidamide Lipophilicity
3-Fluoro-N-(methylsulfonyl)benzimidamide displays a calculated LogP of 0.4906, consistent with moderate lipophilicity conferred by the meta-fluoro substitution pattern . This value places the compound in a favourable window for both aqueous solubility and passive membrane permeability. The para-substituted analog 4-(methylsulfonyl)benzimidamide (CAS 17574-50-4), lacking fluorine, has a reported molecular weight of 198.24 and differs in electron distribution across the aromatic ring, although no experimental LogP is available for direct comparison . The presence of the electronegative fluorine atom at C3 modulates the pKa of the amidine and alters hydrogen-bonding potential relative to non-fluorinated benzimidamides, as evidenced by the measured TPSA of 72.52 Ų .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.4906 |
| Comparator Or Baseline | 4-(Methylsulfonyl)benzimidamide: LogP not reported; lacks fluorine atom |
| Quantified Difference | Fluorine substitution at C3 adds lipophilicity vs. non-fluorinated analog; LogP difference cannot be precisely quantified in the absence of comparator data |
| Conditions | In silico calculation via Chemscene computational chemistry panel |
Why This Matters
A LogP near 0.5 indicates balanced hydrophilicity/lipophilicity, which is optimal for oral absorption and CNS penetration in drug discovery programmes; the fluorine contribution cannot be replicated by non-fluorinated analogs.
